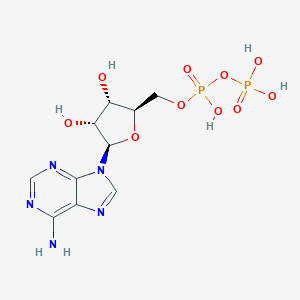

7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

描述

Synthesis Analysis

The synthesis of analogs closely related to 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves various methods, including cascade reactions and palladium-catalyzed oxidative carbonylation. For example, a one-pot cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones through copper-catalyzed coupling offers an efficient approach to producing these compounds with diverse substituents, showcasing the versatility in synthesizing the benzoxazinone core structure (Chen, Shen, & Bao, 2009).

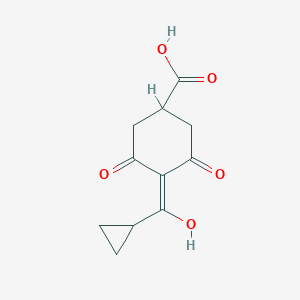

Molecular Structure Analysis

The molecular structure of these compounds often features extensive intermolecular hydrogen bonding and pi-pi stacking interactions, contributing to their stability and reactivity. For instance, the structure of a similar compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, demonstrates these interactions, indicating a potential similarity in the structural features of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Hwang et al., 2006).

Chemical Reactions and Properties

Compounds within this class exhibit a range of chemical reactivities, such as participating in heterocyclization reactions. These reactions are pivotal for creating diverse structural analogs with varying biological activities and chemical properties. The synthesis of 2-amino and 2-mercapto-2H-1,4-benzoxazin-3(4H)-one derivatives highlights the chemical versatility of this scaffold (Kluge & Sicker, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, density, and solubility, play crucial roles in their application in various fields. These properties are often determined by their molecular structure and intermolecular interactions, as seen in detailed analyses of related compounds.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential for understanding the application scope of 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Studies on similar benzoxazinone derivatives showcase a range of reactions, including aminocarbonylation and cyclization, indicating a rich chemistry suitable for synthetic exploration and functional diversification (Gabriele et al., 2006).

科学研究应用

Anticonvulsant Activity : A derivative, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one 4b, demonstrates potent anticonvulsant activity and low neurotoxicity, suggesting potential use in treating epilepsy (Piao et al., 2008).

Lipid-Lowering Actions : Certain derivatives have been found to have potent lipid-lowering effects in mice, rats, and Syrian hamsters, indicating potential pharmaceutical applications (Moussavi et al., 1989).

Synthesis of Flumioxazin Herbicide : 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (II) is a key intermediate in the synthesis of the flumioxazin herbicide, showing high yield and purity (Hai & Wen-wen, 2006).

Herbicide Potential : The synthetic benzoxazinone 2-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one and its degradation product 2-aminophenoxazin-3-one have shown significant inhibition of the development of wild oat and rigid ryegrass seeds, suggesting potential as natural herbicides (Macias et al., 2006).

Alzheimer's Disease Research : 2-amino-4H-3,1-benzoxazin-4-ones have been identified as inhibitors of complement enzyme C1r, which could be beneficial in Alzheimer's disease research (Hays et al., 1998).

Antimicrobial and Antioxidant Properties : Benzoxazinyl pyrazolone arylidenes have been synthesized and show promise as potent antimicrobials and antioxidants (Sonia et al., 2013).

Natural Herbicides and Antifungals : 1,4-benzoxazinones have potential as natural herbicides, antifungals, antimicrobials, and antifeedants due to their versatility and accessibility (Macias et al., 2009).

Inhibition of Human Sputum Elastase : 7-substituted benzoxazinones with specific amino acid residues at the 7-position are potent and specific inhibitors, potentially useful in elastase-mediated disorders (Uejima et al., 1994).

Synthesis of Fluorescent Dyes : The synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones, which are fluorescent dyes, can be achieved by condensing -keto-acids with 2-amino-5-dimethylaminophenol (Bris, 1985).

Synthesis of Natural Products : The first synthesis of natural products with the 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton has been achieved, revealing a new transformation mode for bioactivity in Gramineae (Kluge et al., 1995).

安全和危害

属性

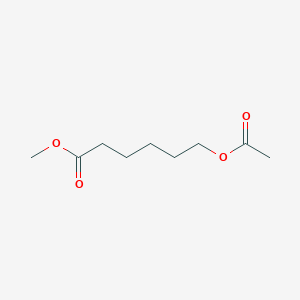

IUPAC Name |

7-amino-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSVYAABMPJFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546171 | |

| Record name | 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

105807-79-2 | |

| Record name | 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)